2-(2-chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole

Lipophilicity Drug-likeness Regioisomer comparison

2-(2-Chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole is a 2,5-diaryl-1,3,4-oxadiazole derivative with the molecular formula C15H11ClN2O. It is the 1,3,4-regioisomer counterpart to 3-(2-chlorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole.

Molecular Formula C15H11ClN2O
Molecular Weight 270.71 g/mol
CAS No. 56894-40-7
Cat. No. B5764259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole
CAS56894-40-7
Molecular FormulaC15H11ClN2O
Molecular Weight270.71 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NN=C(O2)C3=CC=CC=C3Cl
InChIInChI=1S/C15H11ClN2O/c1-10-6-2-3-7-11(10)14-17-18-15(19-14)12-8-4-5-9-13(12)16/h2-9H,1H3
InChIKeyUSJCCQKJFURZDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole (CAS 56894-40-7): Procurement-Relevant Physicochemical and Structural Profile


2-(2-Chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole is a 2,5-diaryl-1,3,4-oxadiazole derivative with the molecular formula C15H11ClN2O. It is the 1,3,4-regioisomer counterpart to 3-(2-chlorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole. The compound features an ortho-chloro substituent on the 2-phenyl ring and an ortho-methyl group on the 5-phenyl ring, a substitution pattern distinct from commonly studied para- or meta-substituted analogs. Its calculated partition coefficient (clogP) is 4.37 , and it belongs to a compound class for which systematic matched-pair analyses have demonstrated significant regioisomer-dependent differences in lipophilicity, metabolic stability, and hERG inhibition profiles [1].

Why 2-(2-Chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole Cannot Be Replaced by Its 1,2,4-Oxadiazole Isomer or Other 2,5-Diaryl Analogs


Direct substitution of this compound with its 1,2,4-oxadiazole regioisomer or with analogs bearing alternative aryl substitution patterns risks altering key drug-like properties and target-binding characteristics. Systematic matched-pair analysis within the AstraZeneca compound collection has established that 1,3,4-oxadiazole isomers consistently exhibit approximately one order of magnitude lower lipophilicity (log D) relative to their 1,2,4-oxadiazole counterparts, alongside statistically significant improvements in metabolic stability and reduced hERG inhibition liability [1]. Furthermore, cathepsin inhibition data for structurally related 2,5-diaryl-1,3,4-oxadiazoles demonstrates that the presence and position of halogen and methyl substituents directly modulate enzyme inhibitory potency; replacing the ortho-chloro or ortho-methyl groups with hydrogen or relocating them to the para position substantially alters the residual enzyme activity profile [2]. Consequently, procurement decisions based solely on the oxadiazole pharmacophore class, without regard to regioisomer identity and specific aryl substitution, may yield compounds with divergent pharmacokinetic and pharmacodynamic behavior.

Quantitative Differentiation Evidence for 2-(2-Chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole vs. Closest Analogs


Regioisomeric Lipophilicity Advantage: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Matched Pair

In a systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched pairs from the AstraZeneca compound collection, the 1,3,4-oxadiazole isomer consistently showed an order of magnitude lower lipophilicity (log D) relative to its 1,2,4-oxadiazole counterpart. This class-level inference is directly applicable to 2-(2-chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole versus its 1,2,4-regioisomer, 3-(2-chlorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole [1]. The intrinsic difference is attributed to distinct charge distributions and dipole moments between the two regioisomeric cores [1].

Lipophilicity Drug-likeness Regioisomer comparison

Cathepsin B Inhibition: Ortho-Chloro Substitution Enhances Potency Relative to Unsubstituted 2,5-Diphenyl Core

Enzyme inhibition data curated in the BRENDA database show that 2-(2-chlorophenyl)-5-phenyl-1,3,4-oxadiazole reduces cathepsin B (EC 3.4.22.16) residual activity to 25.12% at 1 mM, compared to 50.19% residual activity for the unsubstituted 2,5-diphenyl-1,3,4-oxadiazole at the same concentration [1]. Although the target compound, 2-(2-chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole, was not directly tested in this study, it shares the 2-(2-chlorophenyl) substituent with the more active analog and additionally bears a 2-methyl group on the 5-phenyl ring, which may further modulate potency based on established SAR trends for this target class [1][2].

Cathepsin inhibition Protease inhibitor 2,5-Diaryl-1,3,4-oxadiazole

Metabolic Stability and hERG Liability: 1,3,4-Oxadiazole Core vs. 1,2,4-Oxadiazole Core

The J. Med. Chem. 2012 systematic comparison study reports that, in addition to lower lipophilicity, 1,3,4-oxadiazole isomers exhibit significantly better metabolic stability and reduced hERG inhibition compared to their 1,2,4-oxadiazole matched pairs across the AstraZeneca collection [1]. While exact numerical values are reported as a distribution across the compound set rather than single-pair data, the trend is described as 'significant' and consistent [1]. This class-level finding supports the selection of the 1,3,4-oxadiazole scaffold (as represented by the target compound) over its 1,2,4-oxadiazole regioisomer for lead optimization programs where metabolic clearance and cardiac safety are critical considerations.

Metabolic stability hERG inhibition Cardiotoxicity risk

Ortho-Methyl Substitution on 5-Phenyl Ring: Unique SAR Vector Not Captured by Para-Substituted Analogs

Within the 2,5-diaryl-1,3,4-oxadiazole series reported by Garg and Raghav (2016), all evaluated compounds bear para-substitution or unsubstituted phenyl rings at both the 2- and 5-positions [1]. The target compound, 2-(2-chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole, uniquely combines ortho-chloro and ortho-methyl groups on the respective phenyl rings, a substitution topology absent from the published SAR dataset [1]. Ortho-substitution introduces steric constraints that can alter dihedral angles between the phenyl rings and the oxadiazole core, potentially affecting target binding conformations and selectivity profiles in ways not predictable from para-substituted analog data alone [2].

Structure-activity relationship Ortho-substitution Steric effect

Aqueous Solubility: 1,3,4-Oxadiazole Isomers Systematically Outperform 1,2,4-Oxadiazole Counterparts

The J. Med. Chem. 2012 matched-pair study reports that 1,3,4-oxadiazole isomers consistently exhibit higher aqueous solubility than their 1,2,4-oxadiazole counterparts, a finding attributed to the lower log D of the 1,3,4-isomer class [1]. This class-level trend is directly applicable when comparing the target compound, 2-(2-chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole, against its 1,2,4-oxadiazole regioisomer. Improved solubility facilitates in vitro assay design, reduces the need for co-solvents, and enhances oral absorption potential in in vivo studies [1].

Aqueous solubility Developability Formulation

Procurement-Driven Application Scenarios for 2-(2-Chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole (CAS 56894-40-7)


Preclinical Lead Optimization Campaigns Prioritizing Developability: Replacing 1,2,4-Oxadiazole Leads

Medicinal chemistry teams seeking to improve the developability profile of a lead series based on a 1,2,4-oxadiazole core can procure this compound as a representative 1,3,4-oxadiazole analog. The class-level evidence from Boström et al. (2012) demonstrates that this regioisomeric switch consistently delivers approximately one order of magnitude lower log D, improved metabolic stability, reduced hERG inhibition, and higher aqueous solubility [1]. By benchmarking this compound in parallel with its 1,2,4-regioisomer, teams can experimentally validate the magnitude of these property improvements within their specific chemotype.

Cathepsin B/H/L Inhibitor Probe Development with Ortho-Substitution SAR Exploration

Researchers building on the cathepsin inhibition data reported by Garg and Raghav (2016) can use this compound to explore steric and electronic effects of ortho-substitution, a region of SAR space not addressed by the original publication. The 2-(2-chlorophenyl) group is associated with ~2-fold enhanced cathepsin B inhibition relative to the unsubstituted diphenyl core, while the additional ortho-methyl group on the 5-phenyl ring may further modulate potency and selectivity across cathepsin isoforms [2][3]. This compound serves as a key tool for probing ortho-substitution effects in this inhibitor series.

Computational Chemistry and Drug Design: Matched-Pair Benchmarking for QSAR Model Training

Computational chemists building quantitative structure-activity relationship (QSAR) or matched molecular pair (MMP) models can utilize this compound alongside its 1,2,4-oxadiazole regioisomer and various para-substituted analogs to train models that predict regioisomeric log D shifts, metabolic stability trends, and target-binding affinities. The systematic differences documented by Boström et al. (2012) provide a validated experimental dataset for benchmarking the accuracy of in silico property predictions and free-energy perturbation calculations for oxadiazole-containing compounds [1].

Reference Standard for Analytical Method Development: Ortho-Substituted Oxadiazole Chromatography

Analytical chemistry laboratories developing HPLC or LC-MS methods for oxadiazole compound libraries can procure this compound as a reference standard representing ortho-substituted 2,5-diaryl-1,3,4-oxadiazoles. Its calculated logP of 4.37 and distinct UV absorbance profile can be used to calibrate retention time predictions and optimize separation conditions for compound series containing both 1,3,4- and 1,2,4-oxadiazole regioisomers with ortho-substituted aryl rings.

Quote Request

Request a Quote for 2-(2-chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.